molecular formula C22H16N2O3 B3570358 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide CAS No. 5753-15-1

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide

Cat. No. B3570358
CAS RN: 5753-15-1
M. Wt: 356.4 g/mol
InChI Key: ZFYNSVIDCOTBKY-UHFFFAOYSA-N
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Description

“N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide” is a compound that belongs to the class of quinazolinone derivatives . These compounds have been reported to exhibit a wide range of biological activities, including antitubercular, antihypertensive, anticancer, anti-HIV, antiviral, anti-inflammatory, and antifungal activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . The compound also reacts with primary aromatic amines, heterocyclic amines, and diamines under different conditions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction (XRD) method . The compound exists in two crystalline modifications and all investigated molecules are nonplanar . The intramolecular hydrogen bond N–H⋅⋅⋅N is closed in the molecules .


Chemical Reactions Analysis

The compound reacts with primary aromatic amines, heterocyclic amines, and diamines under different conditions . It also reacts with both sodium azide and active methylene compounds .

Mechanism of Action

While the exact mechanism of action for this compound is not explicitly mentioned in the sources, compounds of similar structure have been reported to exhibit a wide range of biological activities, suggesting that they may interact with various biological targets .

properties

IUPAC Name

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21-24-19-12-5-4-11-18(19)22(26)27-21/h1-12,14H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYNSVIDCOTBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360392
Record name STK156459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide

CAS RN

5753-15-1
Record name STK156459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide
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Reactant of Route 6
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide

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